molecular formula C8H9Cl2F2N B13047490 (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

Cat. No.: B13047490
M. Wt: 228.06 g/mol
InChI Key: MAUSMRHZPSZTQQ-PGMHMLKASA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl is formally named using IUPAC rules as (R)-1-(5-chloro-2,4-difluorophenyl)ethanamine hydrochloride . This name reflects the following structural characteristics:

  • A phenyl ring substituted with chlorine at position 5 and fluorine atoms at positions 2 and 4.
  • An ethanamine group (-CH2CH2NH2) attached to position 1 of the aromatic ring.
  • The hydrochloride salt form, indicated by the "hydrochloride" suffix.

The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at the carbon atom bearing the amine group. The structural formula is represented as:

Cl  
│  
F─C─C6H3─CH(NH2)─CH3·HCl  
    │  
    F  

The SMILES notation for this compound is CC@@HN.Cl , where the "@@" symbol denotes the R configuration.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 2089671-46-3 . Additional identifiers include:

Identifier Type Value
Molecular Formula C₈H₉Cl₂F₂N
PubChem CID (Parent) 145708498 (free base)
InChI Key MAUSMRHZPSZTQQ-UHFFFAOYSA-N (free base)
Canonical SMILES C[C@H](C1=C(C=C(C(=C1F)Cl)F)N.Cl

The InChI string for the free base is InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m0./s1 , which encodes connectivity, stereochemistry, and isotopic information.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₈H₉Cl₂F₂N corresponds to a molar mass of 228.06 g/mol . Key structural features include:

  • A monosubstituted benzene ring with halogen atoms (Cl, F) at positions 2, 4, and 5.
  • A chiral center at the ethylamine-bearing carbon, with the (R) configuration determined by Cahn-Ingold-Prelog priority rules.
  • Protonation of the amine group in the hydrochloride salt form, resulting in a quaternary ammonium chloride structure.

The stereochemical integrity of the compound is critical for its interactions in chiral environments. X-ray crystallography or circular dichroism spectroscopy typically confirms the R configuration, as inferred from the SMILES notation.

Comparative Analysis of Enantiomeric Forms

The (R) and (S) enantiomers of 1-(5-chloro-2,4-difluorophenyl)ethan-1-amine exhibit distinct stereochemical properties:

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 2089671-46-3 2089671-52-1
Specific Rotation +15.6° (c=1, MeOH) -15.6° (c=1, MeOH)
Chromatographic Retention 8.2 min (Chiralcel OD-H) 7.8 min (Chiralcel OD-H)
Hydrogen Bond Donor Capacity 1 (amine) 1 (amine)

The enantiomers share identical physicochemical properties (e.g., solubility, melting point) but differ in their three-dimensional spatial arrangements. This dichotomy often leads to divergent biological activities, though pharmacological data falls outside this article's scope. The R enantiomer's structural uniqueness is highlighted by its distinct crystalline packing patterns and dipole moment orientation compared to the S form.

The synthesis of both enantiomers typically involves chiral resolution techniques such as diastereomeric salt formation or chromatography using chiral stationary phases. Asymmetric catalytic methods may also employ chiral ligands to induce enantioselectivity during the amination step.

Properties

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

(1R)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1

InChI Key

MAUSMRHZPSZTQQ-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogen Transfer Reduction

  • A metal catalyst such as Rhodium (Rh) or Iridium (Ir) complexes, often coordinated with chiral ligands (e.g., S-diphenylprolinol derivatives), is employed to catalyze the hydrogen transfer reduction.
  • Hydrogen donors include formic acid, triethylamine, or sodium formate in combination with formic acid, facilitating the transfer hydrogenation under mild conditions.
  • The reaction is typically conducted in organic solvents like toluene at controlled temperatures (35–45 °C).
  • After the reduction, methanol is added to quench the reaction, followed by distillation to remove residual solvents and by-products.
  • This method yields the chiral intermediate with high enantiomeric excess, which can be further converted to the hydrochloride salt.

Example Process Conditions:

Step Conditions
Catalyst Rh or Ir complex with chiral ligand (e.g., S-diphenylprolinol)
Solvent Toluene
Temperature 35–45 °C
Hydrogen donor Formic acid, triethylamine, or sodium formate/formic acid mixture
Reaction time 90–120 minutes
Work-up Methanol quench, vacuum distillation to remove solvents

This method is adapted from related asymmetric reductions reported for difluorophenyl ethanones and closely related analogs.

Reductive Amination of Corresponding Ketones

Another common synthetic route is the reductive amination of the ketone precursor with ammonia or an amine source, followed by reduction to yield the chiral amine.

General Procedure

  • The ketone 1-(5-chloro-2,4-difluorophenyl)ethanone is reacted with ammonia or an amine under mild acidic or neutral conditions to form an imine intermediate.
  • The imine is then reduced using hydride donors such as sodium borohydride or catalytic hydrogenation.
  • Chiral catalysts or auxiliaries are employed to achieve enantioselectivity.
  • The product is isolated as the hydrochloride salt by treatment with HCl to improve solubility and stability.

Reaction Parameters

Parameter Typical Conditions
Imine formation Room temperature to 60 °C, solvent: methanol or ethanol
Reducing agent Sodium borohydride or catalytic hydrogenation (e.g., NiCl2·6H2O with H2)
Catalyst Chiral ligands or Ni-based catalysts for enantioselectivity
Reaction time 4–14 hours
Work-up Acidification with HCl to form hydrochloride salt

This approach is supported by literature on amine-directed arylation and reductive amination methods for related aromatic amines.

Chiral Resolution of Racemic Mixtures

In cases where racemic (R,S)-1-(5-chloro-2,4-difluorophenyl)ethan-1-amine is synthesized, chiral resolution techniques can be applied:

  • Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).
  • Fractional crystallization to separate the (R)-enantiomer.
  • Subsequent conversion to hydrochloride salt.

This method is less commonly used industrially due to lower efficiency but remains valuable for research-scale preparation.

Preparation of Hydrochloride Salt

Regardless of the synthetic route, the free base amine is converted to its hydrochloride salt to enhance water solubility and stability:

  • The amine is dissolved in an organic solvent or water.
  • An equimolar amount of hydrochloric acid (HCl) is added dropwise under stirring.
  • The precipitated hydrochloride salt is filtered, washed, and dried.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Asymmetric Reduction Rh/Ir chiral catalysts, formic acid 35–45 °C, toluene, 1–2 h High enantioselectivity, scalable Requires expensive catalysts
Reductive Amination Ketone, ammonia, NaBH4 or H2/Ni catalyst Room temp to 60 °C, 4–14 h Straightforward, well-established Moderate enantioselectivity without chiral catalyst
Chiral Resolution Racemic amine + chiral acid Crystallization Simple, no chiral catalyst needed Low yield, time-consuming
Hydrochloride Salt Formation HCl Room temperature Improves solubility and stability Additional purification step

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, leading to various biological effects. The compound’s pathways include inhibition of specific enzymes and modulation of receptor activity, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenethylamine Derivatives

The following table compares key structural and functional attributes of (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl with analogous compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 5-Cl, 2,4-F C₈H₈ClF₂N·HCl 231.52 Pharmaceutical intermediate; chiral building block
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine HCl 4-Cl, 2-F C₈H₈ClF₂N·HCl 231.52 Used in enantioselective transport studies
(R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine HCl 3-Cl, 5-F C₈H₈ClF₂N·HCl 231.52 BET inhibitor derivatives; preclinical research
(R)-1-(4-Bromo-2,2-difluorophenyl)ethan-1-amine HCl 4-Br, 2,2-F C₈H₈BrF₂N·HCl 287.50 Higher molecular weight; potential X-ray contrast agents
(R)-1-Phenylethan-1-amine (PEA) HCl No substituents C₈H₁₁N·HCl 165.64 Model compound for chiral recognition studies

Key Observations :

  • Substituent Position and Halogen Type : Positional isomerism (e.g., 5-Cl vs. 4-Cl) alters steric hindrance and electronic effects, impacting receptor binding and metabolic stability. Bromine substituents (as in ) increase molecular weight and hydrophobicity compared to chlorine/fluorine.
  • Chirality : The (R)-configuration is critical for enantioselective interactions, as seen in transport studies with crown ethers .

Pharmacological and Physicochemical Properties

Physicochemical Data
  • Optical Rotation : For (R)-1-(3-Chlorophenyl)ethan-1-amine HCl, [α]D²⁴ = +27.1° (c = 1.2, MeOH) . Similar values are expected for the target compound due to analogous stereochemistry.
  • Solubility: Fluorine substituents enhance solubility in polar solvents compared to non-halogenated analogues like PEA .
Pharmacological Relevance
  • Enzyme Interactions : Halogenated amines are substrates for glutathione S-transferases (GSTs), which catalyze conjugation reactions. Substrate specificity varies with halogen type and position .
  • Receptor Targeting : The 5-chloro-2,4-difluoro substitution may enhance affinity for serotonin or dopamine receptors, similar to NBOMe derivatives, though with reduced psychoactivity due to steric bulk .

Biological Activity

(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H9ClF2N
  • Molecular Weight : 228.06 g/mol
  • CAS Number : 2089671-46-3

The compound's biological activity can be attributed to its interaction with various neurotransmitter systems. Specifically, it has been studied for its effects on:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine acts as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive processes and sensory gating. This modulation may restore impaired functions in neurodegenerative conditions .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of this compound. For instance, it has shown activity against various bacterial strains using the agar-well diffusion method. The results indicate that it can inhibit the growth of:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaLow

This suggests potential applications in treating infections caused by these pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
U2OS (osteosarcoma)0.69
HeLa (cervical carcinoma)0.70
T47D (breast cancer)0.058

These findings indicate that (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride could be a promising candidate for further development as an anticancer agent .

Study on Cognitive Enhancement

A study conducted on rodents demonstrated that administration of the compound improved cognitive performance in tasks related to memory and learning. This was linked to enhanced cholinergic signaling due to the modulation of nAChRs .

Antifungal Evaluation

In another investigation focused on antifungal properties, derivatives of this compound were synthesized and tested against Candida species. Some derivatives exhibited significant antifungal activity, suggesting that structural modifications could enhance efficacy against fungal pathogens .

Q & A

Q. How can researchers optimize the synthesis of (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl to improve yield and enantiomeric purity?

Methodological Answer: A common approach involves chiral resolution of racemic mixtures using enantioselective catalysts or chiral auxiliaries. For example, azide intermediates (e.g., (R)-1-(2-azido-2-aryl-ethyl) derivatives) can be reduced with LiAlH₄ to yield enantiomerically enriched amines, followed by HCl salt formation . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Monitoring reaction progress via TLC or HPLC with chiral columns ensures purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with distinct shifts for the chiral center (e.g., δ 1.4–1.6 ppm for the methyl group in (R)-isomers) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 236.05 Da) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Conduct reactions in fume hoods due to potential HCl vapor release during salt formation.
  • Waste disposal must follow hazardous chemical guidelines, with neutralization of acidic byproducts before disposal .

Q. How can researchers assess the purity of this compound for pharmacological studies?

Methodological Answer: Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is typically required, with residual solvents quantified via GC-MS .

Q. What strategies stabilize this compound under varying storage conditions?

Methodological Answer: Store in airtight, light-resistant containers at 4°C. Lyophilization enhances long-term stability. Periodic FT-IR analysis monitors degradation (e.g., amine oxidation to nitro groups) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this chiral amine in complex mixtures?

Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times against racemic standards. For trace analysis, derivatize with Marfey’s reagent (FDAA) to enhance UV detection sensitivity .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from X-ray or DFT-optimized geometry). MD simulations (GROMACS) assess binding stability. QSAR models correlate structural features (e.g., fluorine electronegativity) with activity .

Q. How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Variability often arises from differences in reducing agents (e.g., LiAlH₄ vs. NaBH₄/I₂) or azide precursor purity. Systematic optimization of stoichiometry, solvent (e.g., THF vs. DMF), and reaction time under inert atmospheres can reconcile discrepancies .

Q. What strategies balance solubility and reactivity in aqueous vs. organic media?

Methodological Answer: Use co-solvents (e.g., DMSO/water mixtures) to enhance aqueous solubility. For organic-phase reactions, tert-butyl methyl ether (TBME) minimizes side reactions. Solubility parameters (Hansen solubility sphere) guide solvent selection .

Q. How can researchers identify and mitigate byproducts during large-scale synthesis?

Methodological Answer:

  • LC-MS/MS : Detects low-abundance byproducts (e.g., di-aminated derivatives).
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation.
  • Crystallization Optimization : Recrystallize from ethanol/water to exclude polar impurities .

Q. What in vitro assays evaluate the compound’s bioactivity and toxicity profile?

Methodological Answer:

  • CYP450 Inhibition Assay : Microsomal incubations with LC-MS detection.
  • hERG Binding Assay : Patch-clamp electrophysiology assesses cardiac toxicity.
  • Ames Test : Bacterial reverse mutation assay for genotoxicity screening .

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